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Compound of Interest

Compound Name: Nota-P2-RM26

Cat. No.: B15602829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nota-P2-RM26 is a potent and specific antagonist for the gastrin-releasing peptide receptor

(GRPR), a G-protein coupled receptor overexpressed in a variety of cancers, including prostate

and breast cancer. This characteristic makes GRPR a prime target for diagnostic imaging and

targeted radionuclide therapy. Nota-P2-RM26, when chelated with radionuclides such as

Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), serves as a valuable tool for visualizing GRPR-

expressing tumors. Accurate and reproducible in vitro uptake assays are crucial for the

preclinical evaluation of such radiopharmaceuticals. These application notes provide detailed

protocols for selecting appropriate cell lines and performing Nota-P2-RM26 uptake assays.

Suitable Cell Lines for Nota-P2-RM26 Uptake Assays
The selection of appropriate cell lines is critical for studying the uptake and binding

characteristics of Nota-P2-RM26. A panel of cell lines with varying levels of GRPR expression

is recommended to establish the specificity of the uptake.

GRPR-Positive Cell Lines:

PC-3 (Prostate Cancer): This is the most commonly used cell line for in vitro and in vivo

studies of GRPR antagonists. It exhibits high levels of GRPR expression.
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VCaP (Prostate Cancer): Another prostate cancer cell line that expresses GRPR and can be

used for uptake studies.

T47D and MCF7 (Breast Cancer): These breast cancer cell lines are known to have high

GRPR expression.[1]

PEO4 (Ovarian Cancer): This cell line has been shown to have high GRPR expression.[2]

H69 (Small Cell Lung Cancer): A well-characterized SCLC cell line with high GRPR

expression.[2]

HT29 and Caco-2 (Colon Cancer): These colon cancer cell lines express GRPR.[2]

MDA-MB-453 and MDA-MB-231 (Breast Cancer): These cell lines also express GRPR, with

MDA-MB-453 showing higher expression levels than MDA-MB-231.[3]

GRPR-Negative/Low-Expression Cell Lines (for use as negative controls):

PANC-1 (Pancreatic Cancer): This cell line exhibits very low levels of GRPR expression.[2]

HCT116 (Colon Cancer): Shows no detectable GRPR expression.[2]

DU-145 (Prostate Cancer): This prostate cancer cell line is considered GRPR-negative and

can be used to demonstrate specificity.[4]

Quantitative Data Summary
The following tables summarize key quantitative parameters for Nota-P2-RM26 and related

compounds in various cell lines. This data is essential for comparing the binding affinity and

uptake of the radioligand.

Compound Cell Line IC50 (nM) Reference

natIn-NOTA-P2-RM26 PC-3 2.6 ± 0.1 [5]

natGa-NOTA-P2-

RM26
PC-3 0.91 ± 0.19
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Compound Cell Line Kd (pM) Reference

111In-NOTA-P2-

RM26
PC-3 23 ± 13

Radioligand Cell Line
Uptake (%ID/g
or % added
activity)

Time Point Reference

68Ga-AMBA

(agonist)
VCaP 6.7 ± 1.4 %ID/g 20-30 min [6]

68Ga-AMBA

(agonist)
PC-3 9.2 ± 1.1 %ID/g 20-30 min [6]

111In-DOTAGA-

PEG2-RM26

(antagonist)

PC-3
8.3 ± 0.2% of

added activity
1 h

111In-DOTAGA-

PEG2-RM26

(antagonist)

PC-3
21.8 ± 0.7% of

added activity
24 h

111In-AU-RM26-

M1 (antagonist)
PC-3 7.0 ± 0.7 %IA/g 1 h [4]

177Lu-AMBA

(agonist)
T47D

~10% of added

dose
[1]

Experimental Protocols
Protocol 1: Cell Culture

Cell Lines: Culture GRPR-positive (e.g., PC-3) and GRPR-negative (e.g., DU-145) cells in

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin.

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Subculture: Passage cells every 2-3 days to maintain exponential growth.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.mdpi.com/2218-273X/13/7/1134
https://www.mdpi.com/2218-273X/13/7/1134
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377574/
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1250799/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Radioligand Uptake Assay (Adherent Cells)
This protocol is designed to quantify the cellular uptake of radiolabeled Nota-P2-RM26.

Materials:

GRPR-positive and -negative cells

24-well plates

Radiolabeled Nota-P2-RM26 (e.g., ⁶⁸Ga-Nota-P2-RM26)

Binding buffer (e.g., HBSS with 1% BSA)

Unlabeled Nota-P2-RM26 for blocking

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., 0.1 M NaOH)

Gamma counter

Procedure:

Cell Seeding: Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 24-well plate and allow them to

attach overnight.

Preparation: On the day of the experiment, wash the cells twice with PBS.

Blocking (for non-specific binding): To determine non-specific binding, add a 100-fold molar

excess of unlabeled Nota-P2-RM26 to a subset of wells and incubate for 10 minutes at room

temperature.

Incubation: Add the radiolabeled Nota-P2-RM26 (e.g., 1 nM final concentration) to all wells.

Time Points: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120

minutes).
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Termination: To stop the uptake, aspirate the medium and wash the cells three times with

ice-cold PBS.

Cell Lysis: Add lysis buffer to each well and incubate for at least 10 minutes to ensure

complete cell lysis.

Quantification: Collect the lysate from each well and measure the radioactivity using a

gamma counter.

Data Analysis: Calculate the percentage of added radioactivity taken up by the cells. Specific

uptake is determined by subtracting the non-specific binding (from the blocked wells) from

the total binding.

Protocol 3: Internalization Assay
This assay differentiates between membrane-bound and internalized radioligand.

Materials:

Same as Protocol 2

Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5)

Procedure:

Follow steps 1-5 of the Radioligand Uptake Assay protocol.

Termination and Surface Ligand Removal: After incubation, place the plate on ice. Aspirate

the medium and wash the cells once with ice-cold PBS. To remove the surface-bound

radioligand, add acid wash buffer to each well and incubate for 5-10 minutes on ice.

Collection of Fractions:

Membrane-Bound Fraction: Collect the supernatant (acid wash buffer), which contains the

membrane-bound radioligand.

Internalized Fraction: Wash the cells again with PBS. Then, lyse the cells with lysis buffer

to release the internalized radioligand.
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Quantification: Measure the radioactivity in both the membrane-bound and internalized

fractions using a gamma counter.

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-

associated radioactivity (membrane-bound + internalized).

Visualizations
GRPR Signaling Pathway
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Caption: GRPR signaling upon agonist binding.

Experimental Workflow for Nota-P2-RM26 Uptake Assay
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Caption: Workflow for a radioligand uptake assay.
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Caption: Slow internalization of GRPR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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